molecular formula C13H21ClN2O B1443610 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride CAS No. 1361118-72-0

1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride

Cat. No.: B1443610
CAS No.: 1361118-72-0
M. Wt: 256.77 g/mol
InChI Key: VWJMWVSVKKIPPF-UHFFFAOYSA-N
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Description

1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a benzyl group containing an aminomethyl substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, particularly in the development of central nervous system (CNS) agents.

    Biological Studies: The compound is employed in studies investigating the mechanisms of neurotransmission and receptor binding due to its structural similarity to certain neurotransmitters.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzyl chloride with ammonia or a primary amine to form benzylamine.

    Piperidine Ring Formation: The benzylamine intermediate is then reacted with a suitable piperidine derivative under controlled conditions to form the piperidine ring.

    Hydroxylation: The piperidine derivative undergoes hydroxylation using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group at the desired position.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the benzylamine moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The piperidine ring and hydroxyl group contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-(4-Aminomethyl-benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: This compound shares the aminomethyl-benzyl moiety but differs in the presence of an imidazoquinoline ring.

    4-(Aminomethyl)benzonitrile: Similar in having an aminomethyl-benzyl group but differs in the presence of a nitrile group instead of a piperidine ring.

Uniqueness: 1-(4-Aminomethyl-benzyl)-piperidin-4-ol hydrochloride is unique due to its combination of a piperidine ring, hydroxyl group, and aminomethyl-benzyl moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c14-9-11-1-3-12(4-2-11)10-15-7-5-13(16)6-8-15;/h1-4,13,16H,5-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJMWVSVKKIPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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